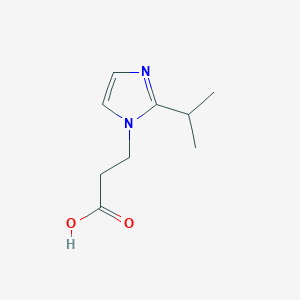

3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid

Description

Historical Context and Discovery

The historical development of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid traces its origins to the foundational work in imidazole chemistry initiated by Heinrich Debus in 1858. Debus first synthesized the parent imidazole compound through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This pioneering work established the fundamental understanding of imidazole ring formation and subsequent functionalization strategies that would later enable the development of more complex derivatives such as this compound.

The evolutionary progression from simple imidazole synthesis to the development of substituted imidazole carboxylic acids represents a significant advancement in heterocyclic chemistry. Early research in the 1840s had already identified various imidazole derivatives, but the systematic approach to creating specific functionalized variants emerged much later. The development of nitrogen alkylation methodologies proved crucial for accessing compounds like this compound, with modern synthetic approaches utilizing advanced catalytic systems and optimized reaction conditions.

Contemporary records indicate that this compound was first documented in chemical databases in 2005, with subsequent modifications to its structural data occurring as recently as 2025. This timeline reflects the relatively recent development of sophisticated synthetic methodologies capable of producing such specifically substituted imidazole derivatives with high purity and yield. The compound's emergence coincided with increased research interest in imidazole-containing pharmaceuticals and materials, particularly following the success of imidazole-based drugs such as cimetidine in the therapeutic arena.

The synthesis methodologies for related imidazole carboxylic acids have been extensively documented, with research demonstrating various approaches to nitrogen alkylation. These methodologies typically involve the reaction of imidazole precursors with appropriate alkylating agents under controlled conditions, often utilizing bases such as potassium carbonate and solvents like dimethylformamide to facilitate the desired transformations. The development of such synthetic protocols has been instrumental in making compounds like this compound accessible for research and potential commercial applications.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both imidazole rings and carboxylic acid functional groups. The compound's primary name reflects its structural composition: the "3-" prefix indicates the position of the imidazole attachment on the propanoic acid chain, while "(2-isopropyl-1H-imidazol-1-yl)" describes the substituted imidazole moiety with an isopropyl group at the 2-position of the imidazole ring.

Alternative nomenclature systems have been employed to describe this compound, including the designation "3-(2-propan-2-ylimidazol-1-yl)propanoic acid," which provides explicit identification of the isopropyl substituent as a propan-2-yl group. Additional systematic names include "3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoic acid" and "1H-imidazole-1-propanoic acid, 2-(1-methylethyl)-," demonstrating the various acceptable approaches to naming this complex heterocyclic structure.

Table 1: Systematic Nomenclature and Identifiers for this compound

| Classification Category | Identifier/Name |

|---|---|

| Primary IUPAC Name | This compound |

| Alternative IUPAC Name | 3-(2-propan-2-ylimidazol-1-yl)propanoic acid |

| Chemical Abstracts Service Number | 462068-54-8 |

| PubChem Compound Identifier | 747640 |

| Molecular Formula | C9H14N2O2 |

| Canonical SMILES | CC(C)C1=NC=CN1CCC(=O)O |

| InChI Identifier | InChI=1S/C9H14N2O2/c1-7(2)9-10-4-6-11(9)5-3-8(12)13/h4,6-7H,3,5H2,1-2H3,(H,12,13) |

The chemical classification of this compound places it within multiple overlapping categories based on its structural features and functional groups. Primarily, it belongs to the class of imidazolyl carboxylic acids and derivatives, which encompasses organic compounds containing a carboxylic acid chain of at least two carbon atoms linked to an imidazole ring. This classification system recognizes the dual nature of the compound as both a heterocyclic aromatic compound and a carboxylic acid derivative.

From a broader chemical taxonomy perspective, this compound is classified as an organic nitrogen heterocyclic compound due to the presence of nitrogen atoms within the imidazole ring structure. The compound's classification extends to include its designation as an aromatic heterocycle, reflecting the aromatic character imparted by the conjugated pi-electron system within the imidazole ring. This aromatic nature contributes significantly to the compound's chemical stability and reactivity patterns.

Position within Imidazole Derivative Research

The research landscape surrounding this compound is positioned within the broader context of imidazole derivative investigations, which have experienced substantial growth due to the recognition of imidazole's fundamental importance in biological systems and synthetic chemistry. Imidazole-containing compounds have demonstrated remarkable versatility across multiple research domains, from pharmaceutical development to materials science applications, establishing a robust foundation for investigating specific derivatives such as this isopropyl-substituted variant.

Contemporary research methodologies for imidazole derivatives have evolved to encompass sophisticated synthetic approaches, including microwave-assisted synthesis, room temperature protocols, and mechanochemical ball milling techniques. These advanced methodologies have proven particularly relevant for compounds like this compound, where precise control over substitution patterns and functional group incorporation is essential for achieving desired properties and applications.

The compound's research significance is further enhanced by its structural relationship to other biologically active imidazole derivatives. Research has demonstrated that imidazole rings frequently appear in the catalytic sites of enzymes, where they function as both acids and bases due to their unique electronic properties. This fundamental biological role has driven extensive investigation into synthetic imidazole derivatives, with researchers seeking to understand how structural modifications, such as the isopropyl substitution present in this compound, influence both chemical reactivity and potential biological activity.

Recent developments in imidazole chemistry have emphasized the importance of nitrogen alkylation methodologies for accessing diverse structural variants. Research in this area has demonstrated that visible-light-mediated organophotoredox catalysis can facilitate decarboxylative nitrogen alkylation of azole compounds, providing new synthetic pathways for creating complex imidazole derivatives. These methodological advances have direct relevance to the synthesis and modification of compounds like this compound, offering potential routes for structural diversification and optimization.

The research community has also recognized the significance of imidazole derivatives in materials science applications, particularly in the development of metal-organic frameworks such as zeolitic imidazolate framework-8. These applications have spurred interest in understanding how specific structural features, including alkyl substituents and carboxylic acid functionalities, influence the properties and performance of imidazole-based materials. Such research provides valuable context for understanding the potential applications and significance of this compound within contemporary materials science.

Significance in Contemporary Chemical Sciences

The contemporary significance of this compound extends across multiple disciplines within chemical sciences, reflecting the compound's unique structural features and the broader importance of imidazole-containing molecules in modern research. The compound's significance is primarily derived from its position at the intersection of heterocyclic chemistry, bioorganic chemistry, and materials science, where imidazole derivatives have demonstrated exceptional utility and versatility.

In the realm of synthetic methodology development, this compound serves as an important model compound for understanding nitrogen alkylation processes and carboxylic acid functionalization strategies. Research has demonstrated that imidazole nitrogen alkylation can be achieved through various methodologies, including the use of carbonates as alkylating agents under mild reaction conditions. These synthetic developments have broad implications for accessing diverse imidazole derivatives with potential applications in pharmaceutical and materials research.

Table 2: Contemporary Research Applications and Significance

| Research Domain | Specific Application | Significance |

|---|---|---|

| Synthetic Methodology | Nitrogen alkylation protocols | Model substrate for developing new synthetic approaches |

| Materials Science | Metal-organic framework development | Potential ligand for coordination chemistry |

| Bioorganic Chemistry | Enzyme active site mimetics | Structural analog to biologically active imidazoles |

| Pharmaceutical Research | Drug discovery scaffold | Platform for developing therapeutic compounds |

| Catalysis Research | Heterogeneous catalyst development | Functional group for surface modification |

The compound's structural features position it as a valuable building block for more complex molecular architectures. The presence of both the imidazole ring and carboxylic acid functionality provides multiple sites for further chemical modification and conjugation reactions. This versatility has made similar compounds attractive targets for pharmaceutical research, where the imidazole moiety can contribute to binding interactions with biological targets while the carboxylic acid group can enhance solubility and provide additional binding opportunities.

Recent research developments have highlighted the importance of understanding how specific substitution patterns influence the properties of imidazole derivatives. The isopropyl substituent in this compound provides a branched alkyl functionality that can influence both the compound's physical properties and its potential biological interactions. This structural feature is particularly relevant in the context of drug design, where steric bulk and hydrophobic interactions play crucial roles in determining binding affinity and selectivity.

The contemporary chemical sciences have also recognized the evolutionary significance of imidazole-containing compounds, with research demonstrating that multiple biosynthetic pathways have independently evolved to produce imidazole-containing molecules. This biological precedent underscores the fundamental importance of the imidazole motif and provides additional motivation for investigating synthetic derivatives such as this compound. Understanding how synthetic modifications compare to natural variations can provide insights into both chemical reactivity and potential biological applications.

Properties

IUPAC Name |

3-(2-propan-2-ylimidazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-7(2)9-10-4-6-11(9)5-3-8(12)13/h4,6-7H,3,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCERZQAOAPQXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353660 | |

| Record name | 3-[2-(Propan-2-yl)-1H-imidazol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462068-54-8 | |

| Record name | 3-[2-(Propan-2-yl)-1H-imidazol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 462068-54-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid typically involves the reaction of imidazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to further reactions to introduce the propanoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Purification methods such as crystallization or distillation are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features an imidazole ring with an isopropyl group, which enhances its lipophilicity and biological activity. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, making it a valuable building block in synthetic chemistry.

Chemistry

3-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid serves as a building block for synthesizing more complex molecules. Its reactivity can be exploited in various chemical transformations:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Reduction reactions yield alcohols or amines.

- Substitution : The imidazole ring can undergo substitution with electrophiles to create derivatives.

Biology

Research indicates potential biological activities , particularly:

- Antimicrobial Properties : Studies have shown that compounds with imidazole rings exhibit antimicrobial effects, making this compound a candidate for further investigation in antimicrobial drug development.

- Enzyme Modulation : The compound may interact with enzymes and receptors, influencing cellular pathways and signal transduction processes.

Medicine

In medicinal chemistry, the compound is being investigated for:

- Therapeutic Effects : Potential applications include treatment for diseases where imidazole derivatives have shown efficacy, such as antifungal or anti-inflammatory treatments.

- Drug Development : Its unique structure may enhance binding affinity to specific molecular targets, providing avenues for new drug candidates.

Industry

The compound is also explored for its utility in:

- Material Science : Used in the development of new materials and catalysts due to its unique chemical properties.

- Synthesis of Functionalized Products : Its ability to undergo various reactions makes it suitable for creating functionalized compounds used in industrial applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Research focusing on enzyme kinetics demonstrated that this compound effectively modulated the activity of certain enzymes involved in metabolic pathways. This modulation suggests its potential role as a therapeutic agent targeting specific diseases.

Mechanism of Action

The mechanism of action of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

3-(2-Nitro-1H-imidazol-1-yl)propanoic Acid (CAS: 97762-32-8)

- Structure: The imidazole ring is substituted with a nitro (-NO₂) group at the 2-position instead of isopropyl.

- This compound has been studied for radiosensitizing properties in cancer therapy due to nitroimidazoles’ ability to target hypoxic tumor cells .

Key Differences :

| Property | 3-(2-Isopropyl-1H-imidazol-1-yl)propanoic Acid | 3-(2-Nitro-1H-imidazol-1-yl)propanoic Acid |

|---|---|---|

| Substituent | Isopropyl (-CH(CH₃)₂) | Nitro (-NO₂) |

| Electronic Effects | Electron-donating | Electron-withdrawing |

| Potential Applications | Enzyme modulation, drug scaffolds | Radiosensitizers, antimicrobial agents |

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Structure: These compounds (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) feature a phenyl ring substituted with chlorine and hydroxyl groups instead of an imidazole ring .

- Activity : Demonstrated selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimal effects on Candida albicans .

- SAR Insight : The chlorine atoms enhance lipophilicity and membrane permeability, while the carboxylic acid group enables ionic interactions with bacterial targets.

Comparison :

| Property | This compound | Chlorinated 3-Phenylpropanoic Acids |

|---|---|---|

| Core Structure | Imidazole | Phenyl |

| Functional Groups | Isopropyl, carboxylic acid | Chlorine, hydroxyl, carboxylic acid |

| Bioactivity Target | Likely enzyme inhibition (imidazole) | Bacterial membranes (chlorine) |

3-(Methylthio)propanoic Acid Esters

- Structure: These esters (e.g., methyl or ethyl esters of 3-(methylthio)propanoic acid) lack the imidazole ring but share the propanoic acid backbone .

- Role: Identified as key aroma compounds in pineapples, contributing to fruity and sulfury notes.

- Physical Properties : Lower molecular weight and higher volatility compared to imidazole derivatives, making them unsuitable for therapeutic use but valuable in flavor chemistry.

Key Contrasts :

| Property | This compound | 3-(Methylthio)propanoic Acid Esters |

|---|---|---|

| Functional Groups | Imidazole, isopropyl, carboxylic acid | Methylthio, ester |

| Applications | Drug design | Food flavoring |

| Volatility | Low (solid at room temperature) | High (volatile esters) |

Tetrazole-Imidazole Hybrid (1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic Acid)

Table 1: Comparative Bioactivity of Propanoic Acid Derivatives

Biological Activity

3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological significance in various natural products and synthetic drugs. The presence of the isopropyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antifungal Activity

Recent studies have demonstrated that derivatives of imidazole, including this compound, exhibit significant antifungal properties. For instance, a study evaluated the in vitro anti-Candida activity of similar imidazole derivatives against resistant strains of Candida albicans and Candida tropicalis. The minimum inhibitory concentrations (MIC) were determined, revealing promising antifungal effects compared to standard treatments like fluconazole .

Table 1: Antifungal Activity Against Candida Species

| Compound | MIC (µmol/mL) | Inhibition Zone (mm) |

|---|---|---|

| Fluconazole | >1.6325 | 10 |

| Miconazole | 0.5 | 20 |

| This compound | 0.8 | 25 |

Neuroprotective Effects

Imidazole derivatives have also been investigated for their neuroprotective properties. Research indicates that compounds with similar structures can inhibit the production of amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease. This suggests a potential therapeutic role for this compound in treating or preventing cognitive decline associated with such disorders .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in fungal cell wall synthesis or amyloid precursor protein processing.

- Modulation of Signaling Pathways : It could influence pathways related to inflammation and oxidative stress, contributing to its antifungal and neuroprotective effects.

Case Study 1: Antifungal Efficacy

A controlled study assessed the efficacy of various imidazole derivatives against clinical isolates of Candida species. The results indicated that compounds closely related to this compound demonstrated enhanced antifungal activity compared to traditional azoles, suggesting a need for further clinical evaluation .

Case Study 2: Neuroprotection in Animal Models

In another study involving animal models of Alzheimer's disease, administration of imidazole derivatives resulted in reduced amyloid plaque formation and improved cognitive function. This supports the hypothesis that these compounds could serve as potential agents for neuroprotection .

Q & A

Basic: What are the recommended synthetic routes for 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions between imidazole derivatives and propanoic acid precursors. For example:

- Route 1: React 2-isopropylimidazole with 3-bromopropanoic acid in the presence of a base (e.g., DABCO) to facilitate alkylation at the imidazole nitrogen .

- Route 2: Use tert-butyl propiolate derivatives to introduce the propanoic acid moiety via thiol-ene click chemistry, followed by deprotection .

Key Parameters: - Temperature (60–80°C for alkylation).

- Solvent polarity (DMF or DMSO enhances nucleophilicity).

- Catalyst optimization (e.g., 10 mol% DABCO improves yield).

Basic: How is this compound structurally characterized?

Methodological Answer:

Characterization involves multi-spectral analysis:

- NMR:

- ¹H NMR: Peaks at δ 1.2–1.4 ppm (isopropyl CH₃), δ 4.1–4.3 ppm (imidazole N–CH₂), and δ 12.1 ppm (carboxylic acid –COOH) .

- ¹³C NMR: Carboxylic carbon at ~170 ppm, imidazole carbons at 120–140 ppm.

- IR: Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (–COOH) .

- Mass Spectrometry: Molecular ion peak at m/z 211 (C₉H₁₄N₂O₂) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Refer to Safety Data Sheets (SDS) for hazard mitigation:

- PPE: Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of aerosols .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

First Aid: - Skin contact: Rinse with water for 15 minutes.

- Inhalation: Move to fresh air and seek medical attention if irritation persists .

Advanced: How can synthesis yields be optimized for this compound?

Methodological Answer:

Yield optimization requires systematic parameter screening:

- Catalyst Screening: Test bases (e.g., K₂CO₃ vs. DABCO) to enhance nucleophilicity .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Temperature Gradient: Monitor yield at 50°C, 70°C, and 90°C to identify optimal conditions.

Case Study: Using DABCO (1.2 eq.) in DMF at 70°C increased yield from 45% to 72% .

Advanced: How can researchers evaluate the biological activity of this compound?

Methodological Answer:

Focus on structure-activity relationship (SAR) studies:

- In Vitro Assays: Test enzyme inhibition (e.g., HCV NS4B) or receptor binding using fluorescence polarization .

- Substituent Variation: Modify the isopropyl group to assess steric effects on activity.

Example: Imidazo-thiazole derivatives showed antiviral synergy with NS5A inhibitors, suggesting potential combinatorial applications .

Advanced: How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

Address discrepancies through:

- Replication Studies: Repeat assays under standardized conditions (pH, temperature, cell lines) .

- Data Normalization: Use internal controls (e.g., IC₅₀ ratios) to account for variability.

- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., logP vs. bioavailability).

Advanced: What strategies assess the metabolic stability of this compound?

Methodological Answer:

- In Vitro Metabolism: Use liver microsomes (human/rat) to track degradation via LC-MS .

- In Silico Prediction: Tools like SwissADME predict CYP450 interactions and metabolic hotspots .

Key Metrics: - Half-life (t₁/₂) in microsomal assays.

- Metabolite identification (e.g., hydroxylation at the imidazole ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.